molecular formula C11H14FN3O2S B4327885 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane

3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane

Cat. No. B4327885
M. Wt: 271.31 g/mol
InChI Key: VSMZCVPZSMWZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane (FOB) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. FOB belongs to the class of bicyclic triazabicyclooctanes, which are known for their diverse biological activities and pharmacological potential.

Mechanism of Action

3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane's mechanism of action involves the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting acetylcholinesterase, 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane has been shown to have antioxidant properties, which can protect cells from oxidative stress. 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane has also been shown to have anti-inflammatory properties, which can reduce inflammation in the brain and other organs.

Advantages and Limitations for Lab Experiments

3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane's ability to inhibit acetylcholinesterase makes it a useful tool for studying the role of acetylcholine in cognitive function and neurological disorders. However, 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane's low solubility in water can limit its use in some experiments.

Future Directions

There are several future directions for the research on 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane. One area of research is the development of new drugs for the treatment of neurological disorders. 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane's ability to inhibit acetylcholinesterase makes it a potential candidate for the development of drugs that can improve cognitive function in patients with neurological disorders. Another area of research is the study of 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane's antioxidant and anti-inflammatory properties. 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane's ability to protect cells from oxidative stress and reduce inflammation can have potential applications in the treatment of various diseases, such as cancer and autoimmune disorders. Finally, further studies are needed to explore the potential limitations of 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane and its optimal dosage for different applications.
Conclusion:
3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane is a promising compound that has gained significant attention in scientific research due to its unique properties and potential applications. 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane's ability to inhibit acetylcholinesterase, its antioxidant and anti-inflammatory properties, and its stability make it a useful tool for studying the role of acetylcholine in cognitive function and neurological disorders. Further research is needed to explore the potential applications of 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane in the development of new drugs and the treatment of various diseases.

Scientific Research Applications

3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. 3-[(4-fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane's ability to inhibit acetylcholinesterase makes it a potential candidate for the development of drugs that can improve cognitive function in patients with neurological disorders.

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2S/c12-10-1-3-11(4-2-10)18(16,17)15-8-13-5-6-14(7-13)9-15/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMZCVPZSMWZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CN1CN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(4-Fluorophenyl)sulfonyl]-1,3,5-triazabicyclo[3.2.1]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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